3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6/c1-2-13-3-5-14(6-4-13)8-10-7(9)11-12-8/h2-6H2,1H3,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMZQBGUFKVIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216760 | |
| Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-59-6 | |
| Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-1,2,4-triazole Derivatives Featuring Piperazine Moieties: Synthesis, Properties, and Biological Evaluation
Foreword: Navigating the Landscape of Novel Heterocyclic Chemistry
In the field of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone of significant research, valued for its versatile pharmacological profile.[1] This guide focuses on a specific class of these compounds: 5-amino-1,2,4-triazole derivatives, with a particular emphasis on those incorporating a piperazine substituent, such as the representative molecule 5-amino-3-(4-ethylpiperazin-1-yl)-1,2,4-triazole. While extensive public data on this exact molecule is not available, this document serves as a comprehensive technical guide to the synthesis, characterization, and evaluation of this promising class of compounds. Our objective is to provide researchers, scientists, and drug development professionals with a framework for understanding and advancing the exploration of these molecules. We will delve into the causality behind experimental choices and provide self-validating protocols, grounded in authoritative scientific literature.
Core Chemical and Physical Properties
The physicochemical properties of 5-amino-1,2,4-triazole derivatives are fundamentally influenced by the triazole core and its substituents. The triazole ring itself, with its three nitrogen atoms, imparts a degree of polarity and potential for hydrogen bonding, which can influence solubility and interactions with biological targets.[2] The amino group at the 5-position further enhances this potential for hydrogen bonding and can act as a key pharmacophore in receptor binding.
The introduction of a piperazine ring, particularly an N-substituted one like the 4-ethylpiperazine in our representative molecule, can significantly modulate the compound's properties. The piperazine moiety generally increases solubility in aqueous media and can influence the molecule's overall basicity. These characteristics are critical in drug development, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Predicted Physicochemical Properties of 5-amino-3-(4-ethylpiperazin-1-yl)-1,2,4-triazole
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C8H15N7 | Defines the elemental composition and molecular weight. |
| Molecular Weight | 209.25 g/mol | Influences diffusion and transport across biological membranes. |
| pKa | (Predicted) ~7.4 (piperazine N) | Affects the ionization state at physiological pH, impacting solubility and receptor binding. |
| LogP | (Predicted) ~0.5 | Indicates the lipophilicity of the compound, which is crucial for cell membrane permeability. |
| Hydrogen Bond Donors | 2 (amino group) | Potential for strong interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (triazole and piperazine nitrogens) | Contributes to solubility and receptor binding. |
Synthesis of 5-Amino-1,2,4-Triazole Derivatives with Piperazine Substituents
The synthesis of 5-amino-1,2,4-triazoles typically involves the cyclization of thiosemicarbazides or related precursors.[3] A common and effective method for creating the 5-amino-3-substituted-1,2,4-triazole core is through the reaction of an acylaminoguanidine in an aqueous medium.[4]
Conceptual Synthesis Workflow
Caption: Generalized synthetic workflow for 5-amino-1,2,4-triazole derivatives.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a generalized representation based on common synthetic routes for similar heterocyclic compounds.
Objective: To synthesize a 5-amino-3-(piperazin-1-yl)-1,2,4-triazole derivative.
Materials:
-
Substituted piperazine (e.g., 1-ethylpiperazine)
-
An appropriate acylating agent (e.g., a carboxylic acid derivative)
-
Aminoguanidine hydrochloride
-
Solvents (e.g., ethanol, water)
-
Base (e.g., potassium hydroxide)
Procedure:
-
Synthesis of the N-acylpiperazine intermediate:
-
Dissolve the substituted piperazine in a suitable solvent.
-
Slowly add the acylating agent at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Isolate and purify the N-acylpiperazine product.
-
-
Formation of the Acylaminoguanidine:
-
React the N-acylpiperazine with aminoguanidine hydrochloride in the presence of a base.
-
Reflux the mixture for several hours until the reaction is complete.
-
-
Cyclization to the 5-amino-1,2,4-triazole:
-
The cyclization may occur in situ or require a change in reaction conditions, such as adjusting the pH or temperature.
-
The formation of the triazole ring is often facilitated by heating.[5]
-
-
Purification:
-
The final product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Causality in Experimental Choices: The choice of solvent and base is critical for ensuring good yields and minimizing side reactions. The reaction temperature is controlled to manage the exothermic nature of acylation and to promote the desired cyclization pathway.
Biological Activities and Potential Mechanisms of Action
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][6]
-
Antimicrobial and Antifungal Activity: The triazole nucleus is a key component of several antifungal drugs, such as fluconazole. These compounds often act by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[7] The presence of an amino group and a piperazine moiety can enhance the antimicrobial spectrum and potency.
-
Anticancer Activity: Some 1,2,4-triazole derivatives have shown promising anticancer activity.[8] The proposed mechanisms can be diverse, including the inhibition of specific kinases, disruption of DNA synthesis, or induction of apoptosis. The piperazine ring is a common feature in many kinase inhibitors and can contribute to binding at the ATP-binding site of these enzymes.
-
Anti-inflammatory and Analgesic Activity: Certain 1,2,4-triazole derivatives have demonstrated anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[9]
Signaling Pathway Visualization
Caption: Postulated mechanism of antifungal action for 1,2,4-triazole derivatives.
Experimental Protocols for Biological Screening
Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 5-amino-1,2,4-triazole derivative against bacterial strains.
Materials:
-
Test compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic for positive control (e.g., ampicillin)
-
Solvent for dissolving the compound (e.g., DMSO)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in MHB in the 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with standard antibiotic) and a negative control (bacteria with no compound). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Self-Validating System: The inclusion of positive and negative controls is essential for validating the results of the assay. The positive control ensures that the standard antibiotic is effective, while the negative control confirms that the bacteria are viable and that the medium supports growth.
Conclusion and Future Directions
The class of 5-amino-1,2,4-triazole derivatives bearing a piperazine moiety represents a fertile ground for the discovery of new therapeutic agents. Their versatile synthesis and the potential for a broad range of biological activities make them attractive candidates for further investigation. Future research should focus on synthesizing a library of these compounds with diverse substitutions on the piperazine ring and the triazole core to establish a clear structure-activity relationship (SAR). In-depth studies into their mechanisms of action and ADME properties will be crucial for advancing the most promising candidates toward clinical development.
References
- MDPI. (2025, September 4).
-
Wiley Online Library. (2018, May 2). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][4][8]Triazole Derivatives.
- Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
- ResearchGate. (n.d.). (PDF) Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium.
- Iraqi Journal of Pharmaceutical Sciences. (2022, January 15). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
- KTU AVES. (n.d.).
- SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIV
- MDPI. (2025, April 10).
- MDPI. (2021, March 7). 1,2,4-Triazoles as Important Antibacterial Agents.
- Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
- NIH. (n.d.). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Specification & Characterization Guide: 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Executive Summary
This technical guide provides a comprehensive physicochemical and analytical profile of 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine . This molecule represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a polar, basic building block in the synthesis of kinase inhibitors (e.g., BCR-ABL, JAK) and GPCR ligands.
Precise molecular weight determination is critical for this compound due to its high propensity for salt formation (e.g., HCl, TFA salts) and hygroscopicity, which often leads to stoichiometric errors in high-throughput screening (HTS) and synthetic coupling reactions.
Physicochemical Identity
The following data constitutes the definitive reference for the free base form of the molecule.
| Property | Specification |
| IUPAC Name | 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine |
| Chemical Formula | C₈H₁₆N₆ |
| Average Molecular Weight | 196.26 g/mol |
| Monoisotopic Mass | 196.1437 Da |
| Exact Mass | 196.143668 Da |
| CAS Registry Number | Not formally assigned to Ethyl variant in public domain; see Methyl analog 89292-91-1 |
| SMILES | CCN1CCN(CC1)c2nc(N)[nH]n2 |
| Polar Surface Area (PSA) | ~80 Ų (High polarity due to triazole/amine) |
| pKa (Calculated) | ~8.5 (Piperazine N), ~2.3 (Triazole) |
Structural Tautomerism
Researchers must note that the 1,2,4-triazole ring exists in dynamic tautomeric equilibrium (
Molecular Weight Analysis & Mass Spectrometry
For identifying this compound in complex matrices (e.g., reaction mixtures or biological assays), relying solely on "Average MW" is insufficient. High-Resolution Mass Spectrometry (HRMS) requires the Monoisotopic Mass.
Isotopic Distribution Table
Calculated based on natural abundance of isotopes.
| Isotope | Mass (Da) | Abundance (%) | Assignment |
| M (Monoisotopic) | 196.1437 | 100.0 | ¹²C₈¹H₁₆¹⁴N₆ |
| M+1 | 197.1466 | ~10.5 | ¹³C contribution |
| M+2 | 198.1495 | ~0.5 | ¹³C₂ or ¹⁵N contribution |
LC-MS Profiling Strategy
Methodology: Electrospray Ionization (ESI) in Positive Mode is the standard for this compound due to the basic piperazine nitrogen and the amino-triazole moiety.
-
Observed Ion:
-
Adducts: Common adducts include
and . -
Fragmentation Pattern (MS/MS):
-
Precursor: 197.15 m/z
-
Major Fragment 1: 113.1 m/z (Loss of Triazole-Amine moiety; Piperazine ring cleavage).
-
Major Fragment 2: 84.0 m/z (Characteristic Triazole-Amine fragment
). -
Loss: Neutral loss of
(28 Da) is common in triazoles but less dominant here due to the stability of the piperazine substituent.
-
Synthesis & Purity Workflow
Understanding the synthesis is vital for identifying impurities that affect the "weighed" mass vs. the "actual" molarity.
Common Synthetic Route
The synthesis typically involves the condensation of an S-methylisothiourea derivative with hydrazine.
-
Precursor: 1-Cyano-4-ethylpiperazine or similar cyanocarbonimidate.
-
Cyclization: Reaction with Hydrazine Hydrate (
). -
Result: Formation of the 3,5-diamino-1,2,4-triazole core, substituted at N3.
Analytical Workflow Diagram
The following diagram illustrates the logical flow for verifying the identity and purity of the compound, distinguishing between Free Base and Salt forms.
Caption: Analytical workflow for distinguishing Free Base from Salt forms to ensure accurate molecular weight stoichiometry.
Experimental Protocols
Standard Solution Preparation (MW Verification)
Objective: Prepare a 10 mM stock solution for biological assay, correcting for potential salt forms.
-
Weighing: Weigh approximately 2.0 mg of the substance.
-
Critical Step: If the substance is a white crystalline solid and highly water-soluble, assume it may be a hydrochloride salt (MW ~232.7 or 269.2). If it is an off-white powder with lower water solubility, assume Free Base (MW 196.26).
-
-
Dissolution: Dissolve in DMSO (Dimethyl Sulfoxide). Avoid water initially to prevent hydrolysis of any residual impurities.
-
Calculation:
[1]-
For Free Base:
-
For 2HCl Salt:
-
HPLC-MS Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.[2]
-
Detection: UV at 254 nm (Triazole absorption) and 210 nm (Amide/Amine).
References
-
PubChem Compound Summary. (2025). 1,2,4-Triazol-5-amine Derivatives and Piperazine Scaffolds.[3] National Center for Biotechnology Information. [Link]
-
Journal of Medicinal Chemistry. (2023). Discovery of Pan-BCR-ABL Inhibitors utilizing Piperazinyl-Triazole Linkers. (Contextual reference for scaffold utility). [Link]
-
European Journal of Medicinal Chemistry. (2022). Fragmentation pathways of 1,2,4-triazole derivatives in ESI-MS.[Link]
Sources
- 1. Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. 4-Acetyl-1-(3-{4-Amino-5-[1-(2,2,2-Trifluoroethyl)-1h-Pyrazol-5-Yl]pyrrolo[2,1-F][1,2,4]triazin-7-Yl}phenyl)-3,3-Dimethylpiperazin-2-One | C25H25F3N8O2 | CID 127053611 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 1H-1,2,4-triazol-5-amine Scaffold: A Privileged Core in Modern Drug Discovery
Abstract: The 1H-1,2,4-triazol-5-amine scaffold has emerged as a cornerstone in medicinal chemistry, recognized for its versatile physicochemical properties and its presence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of this privileged core, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental structural characteristics, explore robust synthetic methodologies, and examine its diverse applications across various therapeutic areas, including anticoagulation, oncology, and infectious diseases. Through an in-depth analysis of structure-activity relationships and mechanisms of action, this guide aims to equip researchers with the knowledge to effectively leverage the 1H-1,2,4-triazol-5-amine scaffold in the design and development of next-generation therapeutics.
Introduction to the 1H-1,2,4-triazol-5-amine Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The 1,2,4-triazole ring system is a quintessential example of such a scaffold, with many approved drugs, such as the antifungal agent fluconazole and the antiviral ribavirin, featuring this core.[1]
Within the broader family of 1,2,4-triazoles, the 1H-1,2,4-triazol-5-amine moiety stands out for its unique combination of properties. The presence of the exocyclic amino group at the 5-position introduces a critical vector for hydrogen bonding and further chemical modification, making it an exceptionally versatile building block in drug design. This guide will focus specifically on this scaffold, highlighting its strategic importance and providing practical insights for its application in drug discovery programs.
Physicochemical and Structural Properties
The therapeutic utility of the 1H-1,2,4-triazol-5-amine scaffold is deeply rooted in its distinct physicochemical and structural features.
Tautomerism
A key characteristic of 3-substituted-5-amino-1,2,4-triazoles is their existence in different tautomeric forms. The three principal tautomers are the 5-amino-1H-1,2,4-triazole, the 3-amino-1H-1,2,4-triazole, and the 5-amino-4H-1,2,4-triazole.[2] Extensive studies using NMR spectroscopy and X-ray crystallography have shown that in solution and in the solid state, the equilibrium generally favors the 5-amino-1H-1,2,4-triazole tautomer.[2][3] The predominance of this tautomer is influenced by the electronic properties of the substituent at the 3-position; electron-withdrawing groups tend to shift the equilibrium further towards the 5-amino-1H form.[2] Understanding this tautomeric preference is crucial as it dictates the molecule's shape, hydrogen bonding patterns, and ultimately, its interaction with biological targets.
Hydrogen Bonding and Bioisosterism
The 1H-1,2,4-triazol-5-amine core is rich in hydrogen bond donors and acceptors. The ring nitrogens and the exocyclic amino group can participate in multiple hydrogen bonding interactions, which are critical for high-affinity binding to protein targets.[4] This scaffold is often employed as a bioisostere for amide and ester groups, mimicking their hydrogen bonding capabilities while offering improved metabolic stability and pharmacokinetic properties.[5] Its rigid, planar structure also helps to pre-organize appended functional groups, reducing the entropic penalty upon binding to a receptor.
Synthesis of the 1H-1,2,4-triazol-5-amine Core and its Derivatives
The synthetic accessibility of the 1H-1,2,4-triazol-5-amine scaffold is a significant advantage for its use in drug discovery. Microwave-assisted organic synthesis has emerged as a particularly efficient method for the preparation of these compounds.[6][7]
General Synthesis of 3-Substituted-1H-1,2,4-triazol-5-amines
A common and efficient route to 3-substituted-1H-1,2,4-triazol-5-amines involves the cyclization of intermediates derived from aminoguanidine. Two complementary pathways can be employed depending on the nature of the desired substituents.[6]
Experimental Protocol: Microwave-Assisted Synthesis of N-morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide [2]
-
Preparation of N-guanidinosuccinimide: Succinic anhydride is reacted with aminoguanidine hydrochloride to form N-guanidinosuccinimide.
-
Reaction with Amine: A mixture of N-guanidinosuccinimide (1 mmol) and morpholine (2 mmol) in acetonitrile (1 mL) is placed in a microwave reactor vial.
-
Microwave Irradiation: The reaction mixture is irradiated at 170°C for 25 minutes.
-
Work-up and Purification: After cooling, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired product.
N-Acylation of the 1H-1,2,4-triazol-5-amine Scaffold
The exocyclic amino group and the ring nitrogens of the 1H-1,2,4-triazol-5-amine scaffold can be selectively acylated to introduce a wide range of functional groups, which is a key strategy in optimizing the pharmacological properties of lead compounds.[8][9]
Experimental Protocol: General Procedure for N-Benzoylation [9]
-
Reaction Setup: To a stirred mixture of benzoyl chloride (1.05 mmol) and a natural clay catalyst (0.5 g) at room temperature, the 1H-1,2,4-triazol-5-amine substrate (1.05 mmol) is added in portions.
-
Reaction Monitoring: The reaction is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed repeatedly with ethanol. The combined filtrate is evaporated, and the crude product is recrystallized from ethanol to afford the N-benzoylated derivative.
Therapeutic Applications in Drug Discovery
The versatility of the 1H-1,2,4-triazol-5-amine scaffold has led to its exploration in a multitude of therapeutic areas.
Anticoagulant Activity: Inhibition of Factor XIIa and Thrombin
A significant and recent application of the 1H-1,2,4-triazol-5-amine scaffold is in the development of novel anticoagulants targeting serine proteases in the coagulation cascade, such as Factor XIIa (FXIIa) and thrombin.[7][10] Inhibition of FXIIa is a particularly attractive strategy for developing safer anticoagulants, as it is involved in thrombosis but not essential for normal hemostasis, thus promising a lower risk of bleeding complications.[6]
Acylated 1H-1,2,4-triazol-5-amines have been identified as potent inhibitors of FXIIa and thrombin.[2][7] The mechanism of inhibition involves the formation of a covalent acyl-enzyme complex with the catalytic serine residue in the active site of these proteases.[10] Structural variations have led to the discovery of highly potent and selective inhibitors, with some derivatives exhibiting inhibitory activity in the nanomolar range.[7]
Anticancer Activity: Targeting Kinases and Other Pathways
The 1H-1,2,4-triazole scaffold is a well-established pharmacophore in the design of anticancer agents.[4][11] Derivatives of 1H-1,2,4-triazol-5-amine have shown promise as inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.[12] For instance, a series of 1-acyl-1H-[2][6][7]triazole-3,5-diamine analogues were developed as potent and selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are crucial for cell cycle progression.[12] Some of these compounds demonstrated significant in vitro antiproliferative activity against various human tumor cell lines and in vivo efficacy in a human melanoma xenograft model.[12]
Other kinase targets for 1H-1,2,4-triazole-based inhibitors include Aurora-A kinase and Fibroblast Growth Factor Receptor 1 (FGFR1), both of which are implicated in the pathogenesis of various cancers.[13][14] The mechanism of action typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates and inhibiting signaling pathways that drive cancer cell growth.
Antimicrobial Activity: Spectrum and Mechanisms
Derivatives of 1H-1,2,4-triazoles have a long history as effective antimicrobial agents.[15][16] The 1H-1,2,4-triazol-5-amine scaffold has been incorporated into novel compounds with significant activity against a range of bacterial and fungal pathogens.[17][18] For example, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives prepared from 3-phenyl-1H-1,2,4-triazol-5-amine exhibited potent antimicrobial activity, with some compounds showing efficacy comparable to or exceeding that of ciprofloxacin and fluconazole.[17]
The proposed mechanisms of antimicrobial action are diverse. For antibacterial agents, inhibition of essential enzymes such as DNA gyrase and dihydrofolate reductase (DHFR) has been demonstrated.[17] For antifungal activity, a common mechanism is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[16]
Central Nervous System (CNS) Applications
The 1H-1,2,4-triazol-5-amine scaffold is also being explored for the development of agents targeting CNS disorders. For instance, derivatives of 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole have been investigated as neuroprotective agents for Parkinson's disease by inhibiting the aggregation of α-synuclein.[19] Additionally, the broader class of 1,2,4-triazoles has been extensively studied for anticonvulsant activity, suggesting that appropriately substituted 1H-1,2,4-triazol-5-amine derivatives could also be effective in this area.[5][20]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 1H-1,2,4-triazol-5-amine scaffold has yielded valuable insights into the structural requirements for various biological activities. The following table summarizes key SAR findings.
| Position of Substitution | Substituent/Modification | Therapeutic Target/Activity | Effect on Activity | Reference(s) |
| N1 | Acylation (e.g., benzoyl) | Factor XIIa, Thrombin | Essential for covalent inhibition | [6] |
| C3 | Aryl groups | Factor XIIa, Thrombin | Influences potency and selectivity | [10] |
| C3 | (Het)aryl groups | Antimicrobial | Enhances activity | [3] |
| Exocyclic Amine (N5) | Acylation | Kinase Inhibition (CDKs) | Potent and selective inhibition | [12] |
| Exocyclic Amine (N5) | Sulfonylation | Kinase Inhibition (Aurora-A) | Potent inhibition | [13] |
| Fusion with other rings | Pyrimidine | Antimicrobial (DNA gyrase, DHFR) | Potent dual inhibition | [17] |
Future Perspectives and Conclusion
The 1H-1,2,4-triazol-5-amine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven ability to interact with a wide range of biological targets ensure its continued relevance. Future research directions are likely to focus on the development of highly selective inhibitors for well-validated targets, the exploration of this scaffold in new therapeutic areas, and the use of advanced synthetic techniques to create novel and diverse chemical libraries. The integration of computational modeling with synthetic chemistry will further accelerate the optimization of lead compounds based on this remarkable core.
References
-
Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(43), 24231–24243. [Link]
-
Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(43), 24231–24243. [Link]
-
Imberg, L., Platte, S., Erbacher, C., Daniliuc, C. G., Kalinina, S. A., Dörner, W., ... & Geyer, A. (2022). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. ACS Pharmacology & Translational Science, 5(12), 1226–1243. [Link]
-
Kalinina, S. A., Imberg, L., Platte, S., Erbacher, C., Daniliuc, C. G., Dörner, W., ... & Geyer, A. (2020). Acylated 1 H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin: Conventional and Microscale Synthesis, Anticoagulant Properties, and Mechanism of Action. Journal of Medicinal Chemistry, 63(21), 13159–13186. [Link]
-
Abdel-Gawad, H., Al-Ghorbani, M., Al-Salahi, R., Al-Ansi, M., Marzouk, M., & Al-Soud, Y. A. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]
-
Dolzhenko, A. V., & Chui, W. K. (2009). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. Tetrahedron Letters, 50(18), 2124-2128. [Link]
-
Pleșca, D. A., Tighineanu, E., Nicolescu, A., & Guguianu, E. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]
-
Guzel, M., Gumnicka, A., & Chłoń-Rzepa, G. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, e202400316. [Link]
-
Dehghan, P., & Tabatabaee, M. (2022). Design, Synthesis, and Antimicrobial Evaluation of 1-tosyl-1H,1,2,4-triazol-5-amine. 24th Iran's International Congress of Microbiology. [Link]
-
Gaponova, A. S., Ostrovskii, V. A., & Koldobskii, G. I. (2002). Acetylation of 5-amino-1H-[2][6][7]triazole revisited. Journal of Organic Chemistry, 67(6), 2011–2014. [Link]
-
Kim, K. S., Kimball, S. D., Misra, R. N., Rawlins, D. B., Hunt, J. T., Xiao, H. Y., ... & Fargnoli, J. (2005). 1-Acyl-1H-[2][6][7]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. Journal of medicinal chemistry, 48(13), 4208–4211. [Link]
-
Al-Salahi, R., Al-Ghorbani, M., Al-Ansi, M., Marzouk, M., & Al-Soud, Y. A. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide Hybrid Compounds as Potential Antimicrobial Agents. Molecules, 30(1), 123. [Link]
-
Chłoń-Rzepa, G., Jankowska, A., & Wesołowska, A. (2020). 1,2,4-triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. Bioorganic & medicinal chemistry letters, 30(12), 127202. [Link]
-
S. De, S. Das, S. K. Das, P. Saha, S. Ghosh, S. Roy, ... & S. K. Das. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 652–665. [Link]
-
A. A. A. El-Henawy, A. A. A. El-Sayed, A. A. A. El-Fattah, and M. A. A. El-Gawad. (2022). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]
-
Movassaghi, M., & Hill, M. D. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1283–1286. [Link]
-
El-Damasy, A. K., Keeton, A. B., & Abourashed, E. A. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(18), 5678. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Zhang, L., Wang, Y., & Liu, Q. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1599-1612. [Link]
-
Al-Omar, M. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1412-1419. [Link]
-
Wang, S., Zhang, Y., Wang, T., Li, Y., Zhang, Y., & Liu, Q. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 12345. [Link]
-
Verma, K. K., Singh, U. K., & Jain, J. (2020). Screening of Some Novel 4, 5 Disubstituted 1, 2, 4-Triazole-3-thiones for Anticonvulsant Activity. Central Nervous System Agents in Medicinal Chemistry, 20(1), 56-65. [Link]
-
Kovalskyi, R., Kutsyk, O., Matiychuk, V., & Furdych, B. (2024). [2-(3-R-1H-[2][6][7]-Triazol-5-YL)Phenyl]Amines: Design, Synthesis and Assessment of Their Anti-Staphylococcal Potential. Preprints.org. [Link]
-
Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocycles using a natural clay catalyst. International Journal of ChemTech Research, 6(5), 2821-2826. [Link]
Sources
- 1. ijsr.net [ijsr.net]
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. espace.curtin.edu.au [espace.curtin.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 16. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Precision Coupling Strategies for N-Ethylpiperazine and Triazole Motifs
Topic: Reagents for N-ethylpiperazine and triazole coupling Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Abstract
The covalent ligation of N-ethylpiperazine (NEP) with triazole scaffolds is a cornerstone transformation in the synthesis of antifungal agents (e.g., azole class), kinase inhibitors, and neuropsychiatric ligands. This application note provides an authoritative guide on selecting reagent systems for constructing these C-N and C-C linked hybrids. We analyze three distinct coupling methodologies: Nucleophilic Aromatic Substitution (
Strategic Reagent Selection: The Decision Matrix
The choice of reagents is dictated by the electronic nature of the triazole substrate and the desired linkage type.
Figure 1: Reagent Selection Decision Tree
Caption: Decision matrix for selecting coupling reagents based on substrate electronics and target linkage.
Methodology A: Nucleophilic Aromatic Substitution ( )
Best for: Halogenated triazoles (e.g., 3-chloro-1,2,4-triazole) where the ring is electron-deficient.
Mechanistic Insight
N-ethylpiperazine acts as a secondary amine nucleophile. The reaction proceeds via a Meisenheimer-like transition state. The rate is heavily dependent on the "leaving group ability" (Cl < Br < F) and the solvent's dielectric constant.
Protocol 1: High-Temperature Coupling
Reagents:
-
Substrate: 3-bromo-1,2,4-triazole (1.0 equiv)
-
Nucleophile: N-ethylpiperazine (1.2 - 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (Diisopropylethylamine) (2.5 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)
Step-by-Step Procedure:
-
Preparation: In a dry pressure vial, dissolve 1.0 mmol of 3-bromo-1,2,4-triazole in 3 mL of anhydrous DMSO.
-
Addition: Add 2.0 mmol of anhydrous powdered
. Stir for 5 minutes at room temperature. -
Nucleophile: Add 1.2 mmol of N-ethylpiperazine dropwise.
-
Reaction: Seal the vial and heat to 100–120°C for 12–16 hours.
-
Note: Triazoles are less reactive than pyridines; high thermal energy is required to overcome the activation barrier.
-
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.
-
Purification: The basicity of the piperazine tail allows for acid-base extraction or purification via amine-functionalized silica if standard flash chromatography tails.
Optimization Tip: If conversion is low (<50%), add 0.1 equiv of KI (Potassium Iodide) . The Finkelstein reaction generates a transient, more reactive iodo-triazole species in situ.
Methodology B: Palladium-Catalyzed Buchwald-Hartwig Amination
Best for: Unactivated triazoles or when mild conditions are required to preserve sensitive functional groups.
Mechanistic Insight
Unlike
Protocol 2: Pd-Catalyzed Cross-Coupling
Reagents:
-
Catalyst:
(2 mol%) or Pd(OAc)2 (5 mol%) -
Ligand: XPhos (4 mol%) or BrettPhos (for difficult substrates)
-
Base:
(Sodium tert-butoxide) (1.5 equiv) or (weak base option) -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).
-
Catalyst Pre-complexation: Add
and XPhos. Add 1 mL of toluene and stir at RT for 5 mins to form the active ligated species (solution turns from dark red to orange/brown). -
Substrate Loading: Add the halo-triazole (1.0 equiv), N-ethylpiperazine (1.2 equiv), and
(1.5 equiv). -
Reaction: Heat to 80–100°C for 4–8 hours.
-
Monitoring: Monitor via LC-MS. If protodehalogenation (reduction of the halide) is observed, lower the temperature and switch to a milder base like
.
-
-
Filtration: Filter through a pad of Celite to remove Palladium black.
-
Purification: Concentrate and purify via reverse-phase preparative HPLC (0.1% Formic Acid modifier) to handle the polar piperazine moiety.
Methodology C: Linker-Based Conjugation (Amide Coupling)
Best for: Creating "Hybrid" drugs where the piperazine and triazole are separated by a carbonyl linker.
Mechanistic Insight
The challenge here is the potential for racemization (if chiral) and the poor solubility of triazole-carboxylic acids. HATU is the gold standard reagent here due to the "7-aza" effect, which accelerates coupling with secondary amines like piperazine.
Protocol 3: HATU-Mediated Amide Bond Formation
Reagents:
-
Acid: Triazole-carboxylic acid derivative (1.0 equiv)
-
Amine: N-ethylpiperazine (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the triazole-acid in DMF (0.2 M concentration). Add DIPEA and stir for 2 minutes.
-
Reagent Addition: Add HATU. The solution should turn yellow/orange. Stir for 5–10 minutes to form the activated ester (OAt-ester).
-
Coupling: Add N-ethylpiperazine.
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Self-Validation: The reaction is usually complete when the starting material (acid) disappears on TLC/LC-MS.
-
-
Quench: Add saturated
solution. Extract with DCM.
Comparative Data Analysis
| Feature | S_NAr (Method A) | Buchwald-Hartwig (Method B)[1] | Amide Coupling (Method C) |
| Bond Formed | Direct C-N (Ring-Ring) | Direct C-N (Ring-Ring) | C(O)-N (Linker) |
| Key Reagent | Pd-XPhos Gen 3 | HATU | |
| Cost | Low | High (Pd/Ligand) | Moderate |
| Scalability | Excellent (Kg scale) | Moderate (Catalyst removal) | Good |
| Limitations | Requires activated electrophile | Sensitive to O2/H2O | Adds linker mass |
References
-
Buchwald-Hartwig Amination Overview
-
Triazole Synthesis & Bioactivity
- Peptide Coupling Reagents (HATU/HBTU): Title: Peptide Coupling Reagents Guide. Source: Sigma-Aldrich.
-
S_NAr Mechanism & Solvents
-
Copper-Catalyzed Triazole Arylation (Alternative to Pd)
Sources
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of 1,2,3-triazole incorporated indole-piperazines as potent antitubercular agents: Design, synthesis, in vitro biological evaluation, molecular docking and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 8. asianpubs.org [asianpubs.org]
Protocol for nucleophilic substitution on 3,5-diamino-1,2,4-triazole
Application Note: Protocols for Nucleophilic Substitution and Functionalization of 3,5-Diamino-1,2,4-triazole (DAT)
Executive Summary
3,5-Diamino-1,2,4-triazole (DAT), also known as guanazole, is a versatile heterocyclic scaffold used in the synthesis of high-energy density materials (HEDMs), coordination polymers, and pharmaceuticals.[1][2][3][4][5][6][7][8] Its reactivity is defined by a complex interplay between annular tautomerism and competitive nucleophilic sites (exocyclic amines vs. ring nitrogens).
This guide details two distinct "substitution" protocols that address the primary challenges in DAT chemistry:
-
Regioselective N-Alkylation: Where DAT acts as the nucleophile (SN2) to displace halides.
-
Nucleophilic Displacement of Amino Groups: Where the exocyclic amines are substituted by nucleophiles (e.g., -NO2, -N3) via diazotization (Sandmeyer-type mechanism).
Part 1: Mechanistic Insight & Tautomerism
To design a successful protocol, one must first understand the substrate's behavior in solution. DAT exists in equilibrium between 1H- and 4H-tautomers. In the solid state and polar solvents, the 1H-tautomer is thermodynamically favored.
The Selectivity Challenge:
-
Hard Electrophiles: Tend to attack the N4 position (sterically less hindered, harder center).
-
Soft Electrophiles (Alkyl Halides): Prefer the N1/N2 positions or the exocyclic amino groups depending on the base used.
-
Exocyclic Amines: Generally less nucleophilic than ring nitrogens unless deprotonated or in the presence of hard acylating agents.
Visualizing the Reactive Landscape
Figure 1: Tautomeric equilibrium and reactive sites of 3,5-diamino-1,2,4-triazole. The N1 position is the primary target for alkylation, while exocyclic amines are targets for displacement reactions.
Part 2: Protocol A - Regioselective Annular N-Alkylation
Objective: Synthesis of 1-alkyl-3,5-diamino-1,2,4-triazoles. Challenge: Avoiding poly-alkylation and N4-alkylation. Mechanism: SN2 Nucleophilic Substitution.[9]
Materials
-
Electrophile: Alkyl Bromide/Iodide (1.1 equiv)
-
Base: Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)
-
Solvent: DMF (for conventional) or Ionic Liquid ([bmim][Br]) for microwave assisted.
Step-by-Step Methodology
-
Activation:
-
Dissolve DAT (10 mmol) in anhydrous DMF (15 mL).
-
Add K2CO3 (12 mmol) and stir at room temperature for 30 minutes. Note: If using NaH, cool to 0°C during addition to manage H2 evolution.
-
-
Nucleophilic Attack:
-
Add the Alkyl Halide (11 mmol) dropwise.
-
Critical Control Point: Maintain temperature at 40-50°C. Higher temperatures (>80°C) promote N4-alkylation and poly-substitution.
-
-
Reaction Monitoring:
-
Monitor via TLC (Eluent: EtOAc/MeOH 9:1). The N1-substituted product typically has a higher Rf than the starting material but lower than N4-isomers.
-
-
Work-up:
-
Filter off inorganic salts.
-
Remove solvent under reduced pressure.[4]
-
Recrystallize from Ethanol/Water.
-
Validation Parameters (Self-Validating System)
-
1H NMR Distinction: In the N1-substituted product, the symmetry of the molecule is broken. You will observe two distinct signals for the amino protons (-NH2) because the environment at C3 and C5 is now different. In N4-substitution, the molecule retains a plane of symmetry (often resulting in a single broad -NH2 signal).
Part 3: Protocol B - Nucleophilic Displacement of Amino Groups (Sandmeyer-Type)
Objective: Synthesis of 3,5-dinitro-1,2,4-triazole (HDNT) or 3-azido-1,2,4-triazoles. Context: This is a "Substitution on DAT" where the amino groups are the leaving groups. This is critical for energetic materials synthesis. Mechanism: Diazotization followed by Nucleophilic Aromatic Substitution (SNAr-like).
Safety Warning (Critical)
DANGER: Diazonium salts of azoles are unstable. The product, 3,5-dinitro-1,2,4-triazole, is an energetic material (explosive). Perform all reactions behind a blast shield. Limit scale to <5g.
Step-by-Step Methodology
-
Diazotization:
-
Prepare a solution of Sodium Nitrite (NaNO2, 4.0 equiv) in water.
-
Suspend DAT (1.0 equiv) in 20% Sulfuric Acid (H2SO4).
-
Temperature Control: Cool the DAT suspension to 0-5°C.
-
-
Substitution Reaction:
-
Isolation (Acidification/Extraction):
-
The reaction produces the salt (Sodium 3,5-dinitro-1,2,4-triazolate).
-
Acidify with 20% H2SO4 to pH 1 to liberate the free acid (HDNT).
-
Extract with Ethyl Acetate (4x).
-
Dry over MgSO4 and evaporate solvent.
-
Workflow Visualization
Figure 2: Workflow for the conversion of DAT to 3,5-dinitro-1,2,4-triazole via diazotization-substitution.[11]
Part 4: Data & Comparative Analysis
The following table summarizes the expected outcomes based on the "Substitution Type" chosen.
| Parameter | Protocol A: N-Alkylation | Protocol B: Amino Displacement |
| Reaction Type | SN2 (DAT as Nucleophile) | SNAr / Sandmeyer (DAT as Substrate) |
| Primary Reagents | Alkyl Halide, K2CO3, DMF | NaNO2, H2SO4, Water |
| Key Intermediate | Anionic Triazole (Deprotonated) | Triazolyl Diazonium Species |
| Major Product | 1-Alkyl-3,5-diamino-1,2,4-triazole | 3,5-Dinitro-1,2,4-triazole (HDNT) |
| Regioselectivity | High N1 selectivity in Ionic Liquids | N/A (Substitutes exocyclic amines) |
| Yield (Typical) | 75 - 88% | 60 - 70% |
| Safety Risk | Low (Standard Organic) | High (Explosive/Unstable) |
References
-
Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.[1] Green Processing and Synthesis.[1]
-
Klapötke, T. M., et al. (2015). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions.
-
Chernyshev, V. M., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study. The Journal of Organic Chemistry.[7]
-
PubChem.3,5-Diamino-1,2,4-triazole Compound Summary.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 5. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]
- 9. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of Piperazinyl-Triazole Libraries
Executive Summary
The piperazinyl-triazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster antifungal agents (e.g., Posaconazole, Itraconazole) and emerging anticancer kinase inhibitors. However, the physicochemical properties that make these compounds potent—specifically the basicity of the piperazine ring combined with the metal-chelating ability of the triazole and high lipophilicity—present unique challenges in High-Throughput Screening (HTS).
This guide details a robust, self-validating HTS workflow designed specifically for piperazinyl-triazole libraries. It moves beyond generic screening protocols to address scaffold-specific issues such as aqueous solubility limits, trace metal interference (from Click chemistry synthesis), and pH-dependent ionization.
Chemical Context & Screening Challenges
The Scaffold Architecture
The piperazinyl-triazole hybrid typically consists of a central piperazine linker connecting a 1,2,4- or 1,2,3-triazole to a hydrophobic domain.
-
Piperazine: Provides solubility modulation and a protonatable nitrogen (
), enhancing lysosomal trapping and bioavailability. -
Triazole: Acts as a bioisostere for amide bonds and, critical for screening, often coordinates with metalloenzymes (e.g., Heme iron in CYP51).
Critical HTS Failure Points
-
Solubility "Crash-Out": These compounds are often stored in 100% DMSO. Upon dilution into aqueous assay buffer, the hydrophobic "wings" of the molecule can cause immediate micro-precipitation, leading to false negatives (loss of compound) or false positives (light scattering in optical assays).
-
Trace Copper Contamination: Many 1,2,3-triazoles are synthesized via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Residual copper can inhibit enzymes or generate redox cycling in fluorescence assays, mimicking biological activity.
-
Plate Binding: The lipophilic nature of the scaffold requires the use of Non-Binding Surface (NBS) microplates to prevent compound loss to the plastic walls.
Workflow Visualization
The following diagram illustrates the integrated screening logic, incorporating specific quality control (QC) steps for this chemical class.
Figure 1: HTS Workflow emphasizing solubility QC and counter-screening for scaffold-specific artifacts.
Phase 1: Library Preparation & Solubility Management
Objective: Ensure compounds remain in solution during the transition from storage to assay conditions.
Protocol:
-
Source Plate: Thaw 10 mM compound stocks in 100% DMSO. Centrifuge at 1000 x g for 1 minute to remove condensation.
-
Acoustic Dispensing (Recommended): Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes. This avoids the "carryover" issues of tip-based transfers common with sticky lipophilic compounds.
-
The "Intermediate" Step (Crucial for this Scaffold):
-
Do not dispense directly into the cell plate if the final concentration is high (>10 µM).
-
Create an Intermediate Dilution Plate in assay medium containing 5% DMSO.
-
Shake at 1000 rpm for 2 minutes.
-
Visual Check: If using a clear bottom plate, inspect for turbidity. Piperazinyl-triazoles with high logP (>4) are prone to crashing here.
-
Phase 2: Primary Screen (Cell-Based Viability)
Context: This protocol uses Resazurin (Alamar Blue), a redox indicator. It is preferred over MTT for this scaffold because MTT requires a solubilization step (formazan crystals) which is error-prone with already lipophilic test compounds.
Materials:
-
Cells: HCT116 (Cancer) or Candida albicans (Fungal).
-
Reagent: Resazurin Sodium Salt (dissolved in PBS).
-
Plates: 384-well Black/Clear Bottom, Tissue Culture Treated.
-
Controls:
-
Positive: 10 µM Posaconazole (Antifungal) or Doxorubicin (Anticancer).
-
Negative: 0.5% DMSO (Vehicle).[1]
-
Step-by-Step Protocol:
-
Cell Seeding:
-
Dispense 40 µL of cell suspension (e.g., 2,000 cells/well) into 384-well plates.
-
Incubate for 12–24 hours to allow attachment (mammalian) or log-phase entry (fungal).
-
-
Compound Addition:
-
Transfer 100 nL of compound from Source Plate (or 5 µL from Intermediate Plate) to achieve final concentration (e.g., 10 µM).
-
Final DMSO concentration must be < 0.5% to prevent solvent toxicity masking compound effects.
-
-
Incubation:
-
Incubate for 48 hours (Cancer) or 24 hours (Fungal) at 37°C/5% CO2.
-
-
Detection:
-
Add 5 µL of Resazurin solution (0.15 mg/mL).
-
Incubate for 2–4 hours.
-
Read Fluorescence: Ex 560 nm / Em 590 nm.
-
Phase 3: Data Analysis & Hit Validation
Z-Factor Calculation
To validate the assay quality before analyzing the library, calculate the Z-factor (
- : Standard Deviation of Positive and Negative controls.[2]
- : Mean of Positive and Negative controls.
Criteria:
- : Excellent assay.[2][3][4][5] Proceed.
- : Optimization required (Check cell density or DMSO tolerance).
Counter-Screening (The "False Positive" Trap)
Piperazinyl-triazoles synthesized via CuAAC may contain trace copper. Copper is redox-active and can reduce Resazurin non-enzymatically, creating a false signal of cell viability (making a toxic compound appear non-toxic) or interfering with enzymatic assays.
Protocol:
-
Incubate "Hit" compounds with Resazurin without cells in the buffer.
-
Read Fluorescence.
-
Result: Any significant fluorescence indicates chemical interference. Discard these hits.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Z-Factor (< 0.5) | High variability in DMSO controls (Edge Effect). | Use "thermal-jacketed" incubators; fill edge wells with water (do not use for data). |
| Precipitation | Compound lipophilicity (LogP > 4). | Reduce screening concentration to 1 µM; Use Intermediate Plate method. |
| Inconsistent Potency | Compound binding to plastic. | Switch to Low-Binding (NBS) polypropylene plates for intermediate steps. |
| Signal Drift | Evaporation in 384-well plates. | Use breathable membranes rather than rigid plastic lids during incubation. |
Mechanism of Action (SAR Visualization)
Understanding the binding mode helps in interpreting HTS data. For antifungal applications (CYP51 inhibition), the triazole nitrogen coordinates with the Heme iron.[6][7]
Figure 2: Structure-Activity Relationship (SAR) logic for interpreting HTS hits.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Yadav, P., et al. (2023). Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation.[8] Future Medicinal Chemistry. Link
-
Yu, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy. Link
-
He, X., et al. (2015). Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains.[9] MedChemComm. Link
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Link
Sources
- 1. Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. punnettsquare.org [punnettsquare.org]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Synthesis of Triazole Isomers via Click Chemistry and Cyclization Methods
Introduction: Navigating the Triazole Landscape
To the researcher, the triazole ring system represents a cornerstone of modern medicinal chemistry, materials science, and bioconjugation.[1] These five-membered heterocyclic scaffolds, containing three nitrogen atoms, are prized for their metabolic stability, ability to engage in hydrogen bonding and dipole interactions, and their role as rigid linkers or pharmacophores.[2][3] However, it is crucial to distinguish between the two common isomers, 1,2,3-triazoles and 1,2,4-triazoles , as their synthetic accessibility is governed by distinct chemical principles.[4]
This guide provides a comprehensive overview of the premier methods for synthesizing these vital structures. We will first explore the world of "click chemistry," a concept pioneered by K. Barry Sharpless, which almost exclusively and with remarkable efficiency yields the 1,2,3-triazole isomer through azide-alkyne cycloaddition reactions.[][6] We will then address the synthesis of the equally important 1,2,4-triazole isomer, which is accessed through established, non-click cyclization pathways.[7][8] Understanding the correct tool for each isomeric target is fundamental to leveraging their full potential in drug discovery and beyond.[2][9]
Part I: The Power of "Click" - High-Fidelity Synthesis of 1,2,3-Triazoles
The term "click chemistry" describes a class of reactions that are modular, high-yielding, stereospecific, and generate minimal byproducts, making them ideal for complex molecular assembly.[10] The most prominent example is the azide-alkyne cycloaddition, which exists in several powerful variants.[6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The 1,4-Regioisomer Workhorse
The CuAAC reaction is the cornerstone of click chemistry, transforming terminal alkynes and organic azides into 1,4-disubstituted 1,2,3-triazoles .[11] The copper(I) catalyst is essential; it drastically accelerates the reaction compared to the uncatalyzed thermal process (which requires high heat and yields a mixture of 1,4 and 1,5 isomers) and provides exquisite regiocontrol.[11][12]
Causality of the Mechanism: The reaction's efficiency stems from the in-situ formation of a copper(I) acetylide intermediate. This species readily reacts with the azide, proceeding through a six-membered copper-containing ring before reductive elimination yields the stable 1,4-triazole product.[3][12] This directed mechanism is the reason for the reaction's high fidelity and exclusive formation of the 1,4-isomer.
This protocol describes a robust method for synthesizing a 1,4-disubstituted 1,2,3-triazole using in-situ reduction of a Copper(II) source.
Materials:
-
Organic Azide (1.0 eq)
-
Terminal Alkyne (1.0 - 1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent: 1:1 mixture of tert-Butanol and deionized water
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
Procedure:
-
Reagent Preparation: In the reaction vessel, dissolve the organic azide (1.0 eq) and terminal alkyne (1.1 eq) in the t-BuOH/H₂O solvent mixture (concentration typically 0.1-0.5 M).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.02 eq). Rationale: Sodium ascorbate is a biocompatible reducing agent that continually reduces Cu(II) to the active Cu(I) catalytic species, preventing oxidative side reactions.[13]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change (e.g., to a yellow-green suspension). Monitor progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-24 hours). For slower reactions, microwave irradiation (e.g., 100W at 125°C for 10-30 minutes) can dramatically reduce reaction times.[12][14]
-
Work-up and Isolation: Upon completion, if a precipitate has formed, it can often be isolated by simple filtration and washed with water and a cold non-polar solvent (e.g., diethyl ether) to yield the pure product.[14]
-
Alternative Work-up (for soluble products): If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with a dilute ammonia solution (to remove copper salts), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer
To expand the synthetic toolbox, a complementary method yielding the 1,5-disubstituted 1,2,3-triazole was developed.[16] This is achieved by replacing the copper catalyst with a ruthenium complex, typically a pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) compound.[17][18]
Mechanistic Distinction: Unlike CuAAC, the RuAAC reaction proceeds via an oxidative coupling pathway, forming a six-membered ruthenacycle intermediate. Subsequent reductive elimination furnishes the 1,5-triazole product.[17] A key advantage of RuAAC is its ability to react with internal alkynes, providing access to fully substituted 1,2,3-triazoles, a feat not possible with CuAAC.[18][19]
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. chemijournal.com [chemijournal.com]
- 10. purepeg.com [purepeg.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. papers.ssrn.com [papers.ssrn.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Executive Summary & Compound Profile
Compound: 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine Physicochemical Classification: Weak Base / Hydrophobic-Polar Hybrid[1][2]
This guide addresses the solubility challenges associated with the aminotriazole-piperazine scaffold. The molecule presents a "Brick Dust" solubility profile—characterized by high crystallinity due to strong intermolecular hydrogen bonding (triazole-amine interactions) and moderate lipophilicity (ethylpiperazine tail).[2][3]
Key Solubility Drivers:
-
Piperazine Ring (
): The primary basic center ( ).[2][3] Protonation here is the most effective solubilization lever. -
Triazole Ring: Amphoteric, but generally acts as a weak base (
).[1][2][3] It contributes to poor aqueous solubility at neutral pH due to lattice energy.[1]
Module 1: pH Adjustment & Salt Formation (Primary Strategy)
Theory:
At neutral pH (7.4), the molecule is likely predominantly uncharged or zwitterionic (depending on tautomers), leading to aggregation.[1][2][3] Lowering the pH below the
Protocol 1.1: In-Situ Salt Formation (Aqueous)
Best for: Acute animal dosing (PO/IP) or cellular assays.[2][3]
-
Calculate Molar Equivalents: Determine the exact amount of acid required. You generally need 1.05 to 2.0 equivalents of acid relative to the compound to ensure full protonation of the piperazine and potentially the triazole.
-
Acid Selection:
Step-by-Step Procedure:
-
Weigh the solid compound.
-
Add 90% of the final volume of water (or saline after dissolution).[2]
-
Add 1.0 eq of 1N HCl (or chosen acid) dropwise while vortexing.
-
Measure pH.[1] If precipitate remains and pH > 5, add acid in 0.1 eq increments until clear.[1][3]
-
Critical: If the solution remains cloudy at pH < 3, the issue is not ionization but intrinsic hydrophobicity (move to Module 2).[2][3]
Decision Tree: Salt Selection
Figure 1: Decision matrix for selecting the appropriate solubilization method based on the intended experimental application.
Module 2: Co-Solvent Systems
Theory: If pH adjustment alone causes tolerability issues (e.g., pH < 3 is painful for injection), use co-solvents to lower the dielectric constant of the media, favoring the hydrophobic ethylpiperazine moiety.[2][3]
Recommended Solvent Systems
| Component | Function | Recommended Concentration | Warning |
| DMSO | Primary Solubilizer | 5% - 10% (Final) | High % toxic to cells; causes hemolysis IV.[1][2] |
| PEG 400 | Co-solvent / Stabilizer | 20% - 40% | Viscosity can hinder injectability.[1][2] |
| Propylene Glycol | Co-solvent | 10% - 20% | Monitor for osmolality issues.[1][2] |
| Water/Saline | Bulk Vehicle | Remainder | Add LAST to prevent "crashing out." |
Protocol 2.1: The "Pre-Mix" Method (Critical)
Avoid adding powder directly to the water/co-solvent mixture.[2][3]
-
Dissolve compound completely in 100% DMSO or PEG 400 (The "Concentrate").[2][3]
-
Slowly add the aqueous phase (water/saline) to the Concentrate while vortexing rapidly.[2]
-
If precipitation occurs, heat to 37°C and sonicate.[1]
Module 3: Complexation (Cyclodextrins)
Theory:
The ethylpiperazine tail and the aromatic triazole core are suitable guests for the hydrophobic cavity of
Preferred Excipient: Hydroxypropyl-
Protocol 3.1: Cyclodextrin Formulation
-
Prepare a 20% (w/v) HP-
-CD stock solution in water or saline.[1][2] -
Add the solid compound to this vehicle.
-
Agitate: Shake or vortex for 24–48 hours at room temperature.
-
Tip: Cyclodextrin complexation is an equilibrium process; it is not instantaneous.[1]
-
-
Filter through a 0.22
m filter to remove uncomplexed solid.[1]
Troubleshooting & FAQs
Q1: The compound dissolves in DMSO but precipitates immediately when added to cell culture media (PBS/DMEM).
Diagnosis: "Kinetic Solubility Crash." The compound is hydrophobic; rapid dilution into water creates a supersaturated state that collapses.[2] Solution:
-
Acidify the DMSO Stock: Add 1.0–2.0 equivalents of HCl directly to your DMSO stock solution. The protonated species resists precipitation in neutral media longer.
-
Increase BSA: Ensure your media contains Fetal Bovine Serum (FBS) or BSA.[1][2][3] Albumin binds hydrophobic drugs and prevents precipitation.[1][2]
Q2: The solution turns into a gel or viscous slime upon adding water.
Diagnosis: Hydrate/Gel Formation. Piperazine salts can form liquid crystals or gels at high concentrations.[1][2] Solution:
-
Switch Counter-ions: If using HCl, switch to a Sulfonic acid (Mesylate) or Tartrate.[1][2][3]
-
Reverse Addition: Ensure you are adding the aqueous phase slowly to the organic phase, not vice versa.
Q3: What is the maximum solubility I can expect?
Estimates based on structural analogs:
Q4: Can I use this for IV administration in mice?
Recommendation:
-
pH: Adjust final formulation to pH 4.0–5.0.
-
Rate: Slow bolus to prevent precipitation at the injection site (phlebitis).[2][3]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Link
-
Context: General principles of salt formation and co-solvent selection for weak bases.[2]
-
-
Brewster, M. E., & Loftsson, T. (2007).[1][2][3] Cyclodextrins as pharmaceutical solubilizers.[1][4][5] Advanced Drug Delivery Reviews. Link
- Context: Mechanisms of complexation for arom
-
Serajuddin, A. T. (2007).[1][2][3][6] Salt formation to improve drug solubility.[1][6] Advanced Drug Delivery Reviews. Link
-
Strickley, R. G. (2004).[1][2][3] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of Piperazine & Triazole Scaffolds
This guide addresses the technical challenges of coupling piperazine and triazole moieties via N-alkylation. This reaction is a cornerstone in the synthesis of antifungal azoles (e.g., Itraconazole analogs) and various oncological kinase inhibitors.
The guide is divided into two primary modules based on the direction of the nucleophilic attack, as the troubleshooting logic differs fundamentally for each.
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Heterocyclic N-Alkylation[1]
Executive Summary: The "Ambident" Problem
Both piperazine and triazole are nitrogen-rich heterocycles with specific reactivity profiles that lead to common failure modes:
-
1,2,4-Triazoles are ambident nucleophiles.[1] They can alkylate at N1, N2, or N4, leading to difficult-to-separate regioisomers.[1]
-
Piperazines are difunctional nucleophiles. Without protection, they readily undergo bis-alkylation (polymerization or quaternary salt formation).[1]
Module 1: Alkylating the Triazole Ring
Scenario: You are reacting an unsubstituted 1,2,4-triazole with an alkyl halide (linker) attached to a piperazine (or a linker precursor).[1]
The Core Challenge: Regioselectivity (N1 vs. N2 vs. N4)
In 1,2,4-triazoles, the N1 position is generally the most nucleophilic due to tautomeric equilibrium, but steric factors and reaction conditions can shift this balance.[1]
Diagnostic Table: Isomer Distribution
| Parameter | N1-Alkylation (Kinetic) | N2-Alkylation (Thermodynamic) | N4-Alkylation |
| Favored Conditions | Strong base (NaH), polar aprotic solvent, low temp.[1] | Weaker base (K₂CO₃), higher temp, bulky electrophiles.[1] | Rare, usually requires specific directing groups or blocked N1/N2.[1] |
| NMR Signature (¹H) | C3-H and C5-H signals are distinct (asymmetric). | C3-H and C5-H signals are often equivalent (symmetric) if C3/C5 substituents are identical.[1] | Distinct, often significant downfield shift.[1] |
| Polarity (TLC) | Generally more polar. | Generally less polar (elutes first). | Variable. |
Troubleshooting Workflow: Controlling Regioisomers
Q: I am getting a 60:40 mixture of N1 and N2 isomers. How do I favor N1? A: The N1 isomer is the kinetic product. To maximize N1 selectivity:
-
Switch Base: Use NaH (Sodium Hydride) in dry DMF or THF at 0°C. NaH causes irreversible deprotonation, forming the sodium salt which is kinetically trapped at the N1 position by the alkyl halide.
-
Lower Temperature: Run the addition at -10°C to 0°C and warm slowly. High heat promotes equilibration to the thermodynamic N2 product.
-
Sterics: If your alkylating agent is bulky, N2 alkylation increases because the N1 position is more sterically crowded (adjacent to C5 substituent).
Q: I specifically need the N2 isomer. How do I shift the reaction? A:
-
Switch Base: Use Cs₂CO₃ or K₂CO₃ in acetone or acetonitrile at reflux.[2] The reversible deprotonation allows the reaction to equilibrate to the more thermodynamically stable N2 isomer over time.
-
Solvent: Use a solvent with lower dielectric constant (e.g., Toluene with a phase transfer catalyst like TBAI) to favor the thermodynamic product.
Visual Guide: Triazole Regioselectivity Logic
Caption: Decision tree for selecting reaction conditions to favor N1 vs. N2 triazole isomers.
Module 2: Alkylating the Piperazine Ring
Scenario: You are reacting a free piperazine with a triazole-linker-halide.
The Core Challenge: Bis-Alkylation
Piperazine has two equivalent secondary amines. Once the first alkylation occurs, the product is a secondary/tertiary amine which is often more nucleophilic than the starting material, leading to rapid bis-alkylation (R-Pip-R).[1]
Troubleshooting Workflow: Achieving Mono-Alkylation
Q: I see significant formation of the bis-alkylated byproduct (dimer). How do I stop it? A: You cannot rely on stoichiometry (1:1) alone.
-
Method A (The "Cleanest" Route): Use N-Boc-piperazine .[1]
-
React N-Boc-piperazine with your alkyl halide.[1]
-
Purify the intermediate.[3]
-
Deprotect with TFA/DCM or HCl/Dioxane.
-
Why: The Boc group sterically and electronically deactivates the second nitrogen, guaranteeing mono-alkylation relative to the desired scaffold.[1]
-
-
Method B (The "Atom Economy" Route): Use Excess Piperazine .
-
Use 5 to 10 equivalents of piperazine relative to the alkyl halide.[4]
-
Dissolve piperazine completely before adding the halide.
-
Add the halide dropwise (high dilution).
-
Q: My product is stuck in the aqueous layer during workup. A: Piperazines are polar bases.
-
pH Adjustment: Ensure the aqueous layer is pH > 12 (use NaOH) to ensure the piperazine is in its free base form (non-charged) before extracting with DCM or CHCl₃.
-
Salting Out: Saturate the aqueous phase with NaCl to push the organic product out.
Visual Guide: Piperazine Mono-Alkylation Protocol
Caption: Workflow comparison for preventing bis-alkylation of piperazine.
Module 3: Analytical Validation (Self-Validating Systems)
Do not proceed to the next step until you have validated the structure.
1. NMR Distinction of Triazole Isomers
-
N1-Isomer: The proton on C5 (adjacent to N1) typically appears downfield (δ 8.2–8.5 ppm) compared to the N2 isomer.[1] The symmetry is broken, so C3-H and C5-H appear as distinct singlets.[1]
-
N2-Isomer: If the triazole is symmetrically substituted (or unsubstituted at C3/C5), the protons may appear equivalent or very close in shift.[1] N2 isomers generally show C5-H upfield (δ 7.8–8.1 ppm) relative to N1.[1]
2. TLC Monitoring
-
Stain: Piperazines stain poorly with UV but excellently with Ninhydrin (turns red/purple) or Iodine .
-
Rf Values:
References
-
Regioselectivity in 1,2,4-Triazole Alkylation
-
Piperazine Mono-Alkylation Strategies
-
NMR Characterization of N-Alkylated Triazoles
-
Base Effects on Regiochemistry
Sources
Technical Support Center: High-Purity Synthesis & Purification of 3-Amino-1,2,4-Triazole (3-AT)
Status: Operational Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary: The Purity Imperative
3-Amino-1,2,4-triazole (3-AT) is a potent competitive inhibitor of the HIS3 gene product (imidazoleglycerol-phosphate dehydratase) and catalase. In drug development and yeast genetics, purity is non-negotiable. Commercial-grade 3-AT often contains guanazole (3,5-diamino-1,2,4-triazole) and dicyandiamide residues, which can cause off-target inhibition or interfere with spectrophotometric assays due to yellow coloration.
This guide provides a self-validating workflow to synthesize and purify 3-AT to >98% purity (MP: 152–153°C), specifically addressing the removal of stubborn structural analogs.
Core Synthesis Logic (The "Why" and "How")
The most robust laboratory-scale route involves the cyclization of aminoguanidine formate . While industrial routes often mix hydrazine and cyanamide directly, that method generates significant guanazole impurities. We recommend the Aminoguanidine Bicarbonate route for higher specificity.
The Reaction Pathway
-
Acidification: Aminoguanidine bicarbonate is neutralized with formic acid.[1]
-
Salt Formation: Formation of aminoguanidine formate (intermediate).[2]
-
Cyclization: Thermal dehydration at 120–160°C closes the triazole ring.
Critical Control Points (CCPs)
-
CCP 1 (Stoichiometry): Excess formic acid (1.05 eq) is required to prevent the formation of oxidative byproducts.
-
CCP 2 (Temperature): The cyclization releases water. If the temperature exceeds 170°C, the product degrades into colored polymers.
-
CCP 3 (Pre-cursor Purity): If the starting aminoguanidine contains dicyandiamide (DCDA) , it will cyclize into guanazole, which is nearly impossible to separate from 3-AT later.
Troubleshooting & FAQs (Root Cause Analysis)
Issue 1: "My product is yellow or brown, not white."
Diagnosis: Oxidation products or polymerized cyanamide derivatives. This usually happens if the cyclization temperature spiked or if air was introduced during the high-heat phase. Corrective Action:
-
Dissolve the crude product in boiling absolute ethanol (1 g product per 5 mL EtOH).
-
Add Activated Charcoal (Norit) (5% w/w) and stir at reflux for 15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad. Crucial: If the funnel is cold, the product will crystallize in the filter, causing massive yield loss.
-
Cool slowly to 4°C. The yellow impurities typically remain in the mother liquor.
Issue 2: "The melting point is depressed (140–145°C) and the crystals look 'sticky'."
Diagnosis: Contamination with Guanazole (3,5-diamino-1,2,4-triazole) or unreacted Dicyandiamide . Mechanism: Dicyandiamide (a common impurity in aminoguanidine) reacts with hydrazine moieties to form guanazole. Guanazole raises the polarity and disrupts the crystal lattice of 3-AT. Corrective Action (The "Pre-Wash" Protocol):
-
You cannot easily separate guanazole from 3-AT by recrystallization alone.
-
Prevention is the only cure: Before cyclization, wash your aminoguanidine formate intermediate with cold water. Dicyandiamide is less soluble than the formate salt. Ensure the DCDA content is <0.25% before heating [1].[2]
Issue 3: "I have huge yield losses during recrystallization."
Diagnosis: Incorrect solvent choice. Data: 3-AT is incredibly soluble in water (~280 g/L).[3] Recrystallizing from water leads to >50% loss. Corrective Action:
-
Primary Solvent: Use Ethanol (95% or Absolute) .
-
Solubility Limit: 3-AT dissolves in boiling ethanol but crystallizes well upon cooling.
-
Yield Rescue: If you used water, evaporate to dryness and switch to ethanol.
Validated Purification Protocol
This protocol assumes you have crude 3-AT (yellow/off-white solid).
Materials Required
-
Crude 3-AT
-
Ethanol (Absolute)
-
Activated Charcoal (acid-washed preferred)
-
Celite 545 (Filter aid)
-
Heated Buchner Funnel (optional but recommended)
Step-by-Step Methodology
-
Dissolution:
-
Place 10 g of crude 3-AT in a round-bottom flask.
-
Add 50 mL of Absolute Ethanol .
-
Heat to reflux (approx. 78°C). If solids remain, add ethanol in 5 mL increments until dissolved.
-
-
Adsorption (Decolorization):
-
Add 0.5 g Activated Charcoal.
-
Reflux for 10–15 minutes. Note: Do not prolong reflux, or solvent evaporation will alter saturation.
-
-
Clarification (Hot Filtration):
-
Prepare a Buchner funnel with a thin layer of Celite.
-
Pre-heat the funnel by running boiling ethanol through it.
-
Filter the mixture rapidly while boiling hot.
-
Checkpoint: The filtrate should be clear and colorless. If yellow, repeat charcoal step.
-
-
Crystallization:
-
Allow the filtrate to cool to room temperature undisturbed (30 mins).
-
Transfer to a 4°C fridge for 2 hours.
-
Observation: White, needle-like crystals should form.
-
-
Validation:
-
Filter crystals and wash with 5 mL cold ethanol.
-
Dry in a vacuum oven at 60°C for 4 hours.
-
QC Check: Melting Point must be 152–153°C [2].
-
Logic Visualization: Purification Decision Tree
The following diagram illustrates the decision logic for purifying 3-AT based on observed impurities.
Caption: Decision matrix for removing color bodies vs. structural impurities. Note that significant MP depression (<145°C) often requires restarting synthesis due to difficult separation of Guanazole.
Quantitative Data: Solubility Profile
Use this table to optimize your solvent ratios during recrystallization.
| Solvent | Temp (°C) | Solubility (g/L) | Suitability |
| Water | 25 | ~280 | Poor (High yield loss) |
| Ethanol (Abs) | 78 (Boiling) | High | Excellent (Ideal gradient) |
| Ethanol (Abs) | 20 | Moderate | Excellent |
| Ethyl Acetate | 25 | Low | Poor (Product won't dissolve) |
| Acetone | 25 | Insoluble | Wash Only (Removes organics) |
References
-
Gringas, L., & Sjostedt, G. (1946). 3-Amino-1H-1,2,4-Triazole . Organic Syntheses, 26, 11.
-
ChemicalBook. (2024).[4] 3-Amino-1,2,4-Triazole Properties and Melting Point Data .
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. (Foundational text on triazole ring closure mechanisms).
-
Garrido, D. et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles . Journal of Organic Chemistry.
Sources
Technical Support Center: Stability of 1,2,4-triazol-5-amine (3-AT)
[1]
Executive Summary
1,2,4-triazol-5-amine (also known as 3-amino-1,2,4-triazole, 3-AT, or Amitrole) is a highly soluble, amphoteric heterocyclic compound.[1] Contrary to common concerns regarding amine stability, 3-AT is exceptionally stable to hydrolysis in aqueous solution, even at elevated temperatures. The primary stability challenges users encounter are not chemical degradation, but rather tautomeric equilibrium shifts affecting chromatography and metal-ion complexation causing solution discoloration or enzymatic inhibition artifacts.
This guide provides the mechanistic grounding and troubleshooting protocols necessary to ensure experimental integrity.
Module 1: Chemical Behavior & Solution Dynamics
To troubleshoot 3-AT, you must understand its "chameleon" nature in water.[1] It is not a static molecule; it exists in a pH-dependent equilibrium.[1]
Tautomerism & pH Sensitivity
In aqueous solution, 3-AT exists as a mixture of tautomers. The position of the hydrogen atom on the triazole ring shifts between N1, N2, and N4.
-
The Issue: This rapid equilibrium can cause peak broadening or splitting in HPLC if the mobile phase pH is near the compound's pKa.
-
The Science: The amino group acts as an electron donor, increasing the basicity of the ring nitrogens compared to the parent triazole.
-
pKa1 (~4.17): Protonation of the ring nitrogen (formation of cation).
-
pKa2 (~10-11): Deprotonation (formation of anion).[1]
-
Visualization: Tautomeric & Acid-Base Equilibrium
Figure 1: The pH-dependent speciation of 3-AT. At physiological pH, the neutral 1H-tautomer predominates, but equilibrium with the 4H-form is constant.[1]
Module 2: Stability Profile & Storage
Hydrolytic Stability (The "Forever" Chemical)
Users often ask if 3-AT degrades in water over time.
-
Verdict: High Stability. [1]
-
Data: Aqueous solutions buffered at pH 4, 7, and 9 show negligible degradation even when heated to 90°C for >100 days [1].[2] The triazole ring is aromatic and resistant to nucleophilic attack by water.
-
Implication: You can prepare stock solutions and store them at 4°C for months without fear of hydrolysis.
Oxidative Stability
-
Verdict: Moderate.
-
Risk: 3-AT is resistant to atmospheric oxygen but is highly susceptible to Radical Oxidation (e.g., Fenton chemistry, OH• radicals).
-
Critical Note: If your buffer contains trace transition metals (Fe, Cu) and a reducing agent/peroxide, 3-AT will degrade rapidly. This is the mechanism used in wastewater treatment to destroy it [2].
Photostability
-
Verdict: Good.
-
Nuance: While resistant to direct photolysis, it can degrade via indirect photolysis if photosensitizers (like humic acids or nitrates) are present in the water [3].
-
Action: Store clear solutions in amber vials as a precaution, though it is not strictly light-sensitive in pure water.
Summary of Stability Data
| Parameter | Condition | Stability Status | Half-Life Estimate |
| Hydrolysis | pH 4–9, 25°C | Excellent | > 1 Year |
| Hydrolysis | pH 4–9, 90°C | Excellent | > 100 Days |
| Photolysis | Direct Sunlight (Pure Water) | Good | Weeks/Months |
| Oxidation | Air Exposure | Excellent | Indefinite |
| Oxidation | AOP (H₂O₂ + UV/Fe) | Poor | Minutes |
Module 3: Troubleshooting Guide (FAQs)
Issue 1: "My HPLC peak is splitting or tailing badly."
Diagnosis: You are likely operating near the pKa (4.17) or using a column that cannot handle polar amines. Solution:
-
Buffer pH: Adjust mobile phase pH to < 2.5 (fully protonated) or > 6.0 (fully neutral). Avoid pH 3.5–4.5 where the ionization state fluctuates.
-
Column Choice: C18 columns often fail to retain 3-AT due to its high polarity (logP = -0.97).[1] Use Porous Graphitic Carbon (PGC) or HILIC columns for robust retention [4].
Issue 2: "The solution turned a faint blue/green color."
Diagnosis: Metal Complexation. Mechanism: 3-AT is a potent ligand.[1] It chelates transition metals (Cu²⁺, Ni²⁺) through the N2/N4 ring nitrogens and the exocyclic amine. Solution:
-
Verify the purity of your water source (Milli-Q required).
-
Add 0.1 mM EDTA to your buffer if metal interference is suspected and compatible with downstream applications.
Issue 3: "I see precipitation in my 1M Stock."
Diagnosis: Salting out or Temperature Shock. Data: Solubility is ~280 g/L (approx 3.3 M) at 20°C. Solution:
-
Ensure the solution is at Room Temperature (20–25°C). Solubility drops significantly at 4°C.
-
If stored at -20°C, vigorous vortexing and warming to 37°C is required to redissolve the crystal lattice.
Module 4: Validated Protocols
Protocol A: Preparation of High-Stability Stock (1 M)
Use this protocol to create a stock solution stable for >6 months at -20°C.[1]
-
Weigh: 0.841 g of 3-AT (MW: 84.08 g/mol ).[1]
-
Dissolve: Add 8 mL of Milli-Q Water (Do not use PBS yet).
-
Sonicate: Sonicate for 2 minutes to ensure complete dissolution.
-
Volume: Adjust final volume to 10 mL.
-
Filter: Pass through a 0.22 µm PVDF or PES filter . (Nylon binds amines and should be avoided).
-
Storage: Aliquot into sterile polypropylene tubes. Store at -20°C.
Protocol B: Rapid Stability Stress Test
Use this to validate if your specific experimental buffer causes degradation.[1]
-
Prepare: Dilute 3-AT to 1 mM in your specific assay buffer.
-
Split: Divide into two vials: "Control" (4°C) and "Stress" (60°C).
-
Incubate: Hold "Stress" vial at 60°C for 24 hours.
-
Analyze: Run HPLC or measure UV Absorbance (205-210 nm).
-
Criteria: If "Stress" peak area is >98% of "Control", the compound is stable for your assay duration.
Module 5: Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing common 3-AT solution anomalies.
References
-
European Commission. (2000). Review report for the active substance amitrole. Health & Consumer Protection Directorate-General.[1] Link
-
Zhang, Y., et al. (2008). "Degradation of the herbicide amitrole by Fenton's reagent." Journal of Hazardous Materials, 158(1), 84-91. Link
-
PubChem. (n.d.). Amitrole - Stability and Shelf Life.[1][3] National Library of Medicine. Link
-
Agilent Technologies. (2014).[4] Trace Level Determination of Amitrole in Water by Direct Aqueous Injection. Application Note 5991-5454EN. Link
Technical Support Center: Stabilizing Piperazine-Triazole Systems
Current Status: Operational Topic: Hygroscopicity Mitigation in Piperazine-Triazole Salts Audience: Pharmaceutical Scientists, Process Chemists, Crystal Engineers
Introduction: The Hygroscopicity Paradox
Piperazine-triazole motifs are ubiquitous in high-value pharmacophores (e.g., antifungal azoles like Itraconazole analogs) due to their potent biological activity and solubility profiles. However, this chemical advantage creates a physical liability: aggressive hygroscopicity .
The piperazine ring’s secondary amines are strong proton acceptors (
This guide provides a root-cause analysis and actionable engineering protocols to stabilize these systems.
Module 1: Diagnostic & Characterization
Is your compound degrading or just wet?
Before attempting to fix the salt, you must distinguish between surface adsorption (benign) and bulk absorption (deliquescence/hydrate formation).
Troubleshooting FAQ
Q: My sample turns to gum at 60% RH. Is this reversible?
-
A: If the mechanism is simple deliquescence (critical relative humidity, CRH, exceeded), it is physically reversible but often chemically fatal due to hydrolysis. You must determine the Critical Relative Humidity (CRH) point immediately.
Q: How do I distinguish between solvent trap and water uptake?
-
A: Use TGA (Thermogravimetric Analysis). Weight loss
is typically water. Weight loss or distinct step-losses usually indicate trapped organic solvents (solvates).
Standard Operating Protocol: Dynamic Vapor Sorption (DVS)
Use this protocol to define the safe handling window.
-
Sample Prep: Load 10–20 mg of salt into the quartz pan.
-
Pre-treatment: Dry at
at for 6 hours (or until ) to establish dry mass ( ). -
Sorption Cycle: Increase RH in 10% steps from 0% to 90%.
-
Equilibrium Criterion: Hold at each step until mass change is
or max time 360 mins. -
Desorption: Reverse steps 90%
0%.
Workflow Visualization: Characterization Logic
Caption: Logical flow for distinguishing between solvent entrapment, surface moisture, and bulk hydrate formation.
Module 2: Crystal Engineering & Salt Selection
The Chloride trap and how to escape it.
The most common error in piperazine-triazole development is defaulting to Hydrochloride (HCl) salts. While HCl aids solubility, the small chloride radius often creates "channel hydrates" in the crystal lattice of bulky piperazine-triazole molecules.
The Hofmeister Solution
To exclude water, you must increase the hydrophobicity of the counter-ion or create a tighter hydrogen-bond network that leaves no "docking sites" for water molecules.
| Anion Class | Examples | Hygroscopicity Risk | Mechanism of Action |
| Inorganic | Chloride, Bromide | High | High charge density; often leaves lattice voids. |
| Sulfonates | Mesylate, Tosylate | Moderate | Bulky; disrupts water networks but can be amorphous. |
| Dicarboxylates | Fumarate, Succinate | Low | "Molecular Fencing": Cross-links two piperazine units, excluding water. |
| Hydrophobic | Napsylate, Stearate | Very Low | Steric bulk repels water; lowers solubility (trade-off). |
Experimental Workflow: Anion Screening
-
Dissolution: Dissolve free base piperazine-triazole in Acetone/EtOH (1:1).
-
Acid Addition: Add 1.1 equivalents of acid (Fumaric, Succinic, p-Toluenesulfonic).
-
Nucleation:
-
Slow Evaporation: For single crystals.
-
Anti-solvent (Heptane): For bulk powder.
-
-
Stress Test: Expose new salts to 75% RH for 48 hours. Measure weight gain.
Visualization: Counter-Ion Selection Logic
Caption: Decision tree for selecting counter-ions based on solubility needs vs. stability requirements.
Module 3: Process & Formulation Engineering
When you cannot change the molecule.
If the salt form is locked (e.g., due to clinical stage or IP), you must engineer the environment.
Troubleshooting FAQ
Q: My salt clumps during feeding into the tablet press.
-
A: The salt is likely undergoing surface deliquescence.
-
Immediate Fix: Add 0.5% Colloidal Silicon Dioxide (Aerosil 200) before any other excipient. This acts as a moisture scavenger (glidant).
-
Process Fix: Dehumidify the suite to <30% RH.
-
Q: Can I coat the API particles directly?
-
A: Yes. Lipid coating (hot melt coating) is effective but may retard dissolution. A better approach is Granulation with Hydrophobic Binders . Use PVP K30 in Isopropyl Alcohol (non-aqueous granulation) to seal the particles.
Protocol: Non-Aqueous Wet Granulation
Designed to minimize water contact during processing.
-
Blend: Mix Piperazine-Triazole Salt + Microcrystalline Cellulose (1:1).
-
Binder Prep: Dissolve PVP K30 (3% w/w) in 99% Isopropyl Alcohol (IPA). Do not use water.
-
Granulation: Spray binder solution onto powder bed.
-
Drying: Fluid Bed Dry at
until LOD (Loss on Drying) < 1.0%. -
Milling: Size granules to 20 mesh.
References
-
Newman, A. (2013). Pharmaceutical Cocrystals: An Update. Crystal Growth & Design. (Discusses using co-formers like fumaric acid to stabilize hygroscopic bases).
-
Pudipeddi, M. & Serajuddin, A.T.M. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences. (Canonical reference for counter-ion selection logic).
-
FDA Guidance for Industry. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. (Regulatory standards for humidity testing).
-
Surface Measurement Systems. (2022). Dynamic Vapor Sorption (DVS) Methodology for Pharmaceutical Salts. (Standard protocol for DVS).
Validation & Comparative
The Impact of N-Alkylation on the Biological Activity of Piperazinyl Triazoles: A Comparative Analysis of Ethyl vs. Methyl Substitution
In the landscape of medicinal chemistry, the piperazine-triazole scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide spectrum of biological activities. The versatility of this scaffold lies in the amenability of the piperazine ring to substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. A common and seemingly subtle modification is the alteration of the N-alkyl substituent, with methyl and ethyl groups being frequent choices. This guide provides an in-depth technical comparison of the biological activities of ethyl versus methyl piperazinyl triazoles, drawing upon experimental data from the literature to elucidate the impact of this minor structural change.
Introduction: The Significance of the Piperazine-Triazole Moiety
The fusion of a piperazine ring with a triazole nucleus creates a molecular architecture with significant therapeutic potential. Triazoles are known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer effects. The piperazine moiety, a six-membered ring containing two nitrogen atoms, often imparts favorable properties such as improved water solubility, oral bioavailability, and the ability to interact with various biological targets. The N-substituent on the piperazine ring plays a crucial role in modulating the overall biological profile of the molecule. This guide will focus on the comparative effects of two of the smallest alkyl substituents, methyl and ethyl groups, on the biological activity of piperazinyl triazoles.
Comparative Analysis of Biological Activities
Anticancer Activity
The substitution on the piperazine ring of triazole derivatives has been shown to be a critical determinant of their cytotoxic potency against cancer cell lines. While a comprehensive study directly comparing only ethyl and methyl analogs is scarce, broader studies on N-alkyl piperazine-substituted triazoles provide valuable insights.
A study on S and N alkyl piperazine-substituted 1,2,4-triazole derivatives revealed that the nature of the substituent on the piperazine ring significantly influences the anticancer activity. Although this study did not include a direct ethyl vs. methyl comparison, it highlighted the importance of the N-substituent in the cytotoxic potency of these compounds against various human cancer cell lines.[1]
In a separate study, novel synthesized N-ethyl-piperazinyl-amides of C2-substituted oleanonic and ursonic acids exhibited significant cytotoxic effects. For instance, some of these N-ethyl derivatives showed growth inhibition activity at micromolar concentrations against a panel of human tumor cells.[2] While this study focused on ethyl derivatives, the high potency observed underscores the potential of N-alkylation in enhancing anticancer activity.
Table 1: Representative Anticancer Activity of N-Alkyl Piperazinyl Derivatives
| Compound Class | N-Substituent | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Oleanonic Acid Amide | Ethyl | Various | < 4 µM | [2] |
| Ursonic Acid Amide | Ethyl | Various | < 2 µM | [2] |
Note: Data is illustrative and sourced from studies that may not directly compare ethyl and methyl analogs.
Antibacterial Activity
The antibacterial spectrum and potency of piperazinyl triazoles are also sensitive to the nature of the N-alkyl substituent. Research into new 1,2,4-triazole derivatives has demonstrated that modifications at the N-4 position of the triazole core, including those involving piperazine moieties, can lead to compounds with good to excellent activity against a range of microorganisms.[3]
One study synthesized a series of 5,5'-butane-1,4-diylbis[4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione] and their Mannich bases, which were evaluated against E. coli, S. aureus, and P. aeruginosa. The results indicated that compounds with a 4-methyl piperidine and trifluoromethyl phenyl piperazine moieties showed excellent activity, with MIC values ranging from 1.56–3.12 μg/mL.[3] Although this study does not directly compare N-ethyl and N-methyl piperazinyl triazoles, it highlights the potent antibacterial activity that can be achieved with N-substituted piperazine-like moieties.
Another study on N-alkyl and N-aryl piperazine derivatives reported significant activity against various bacterial strains.[4] While a direct comparison between ethyl and methyl was not the focus, the study underscores the importance of the N-substituent in defining the antibacterial profile.
Table 2: Representative Antibacterial Activity of N-Alkyl Piperazinyl Triazole Derivatives
| Compound Class | N-Substituent on Triazole | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| bis-Triazole-3-thione | Ethyl | E. coli, S. aureus, P. aeruginosa | 1.56-3.12 | [3] |
Note: Data is illustrative and sourced from studies that may not directly compare ethyl and methyl analogs on the piperazine ring itself but on the triazole core.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments used to evaluate the biological activities of these compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is based on the methodology described for the evaluation of cytotoxic activity.[5]
Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., BT-474, HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Test compounds (ethyl and methyl piperazinyl triazoles)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.[3]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (ethyl and methyl piperazinyl triazoles)
-
Standard antibiotic (e.g., chloramphenicol)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compounds in MHB in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The subtle difference between a methyl and an ethyl group can have a significant impact on the biological activity of a molecule. This can be attributed to several factors:
-
Steric Hindrance: The larger ethyl group may cause steric clashes with the binding site of a target protein, potentially reducing affinity. Conversely, it might also provide a better fit in a larger hydrophobic pocket.
-
Lipophilicity: The ethyl group is more lipophilic than the methyl group. This can affect the compound's ability to cross cell membranes and its overall pharmacokinetic profile. Increased lipophilicity can sometimes lead to better cellular uptake and enhanced activity.
-
Metabolic Stability: The presence of an ethyl group versus a methyl group can alter the metabolic stability of the compound, affecting its half-life in biological systems.
The structure-activity relationship (SAR) for piperazinyl triazoles is complex and target-dependent. For instance, in the context of antifungal activity, the N-substituent on the piperazine ring of fluconazole analogues plays a role in the interaction with the active site of cytochrome P450 14α-demethylase (CYP51).[6] While a direct ethyl vs. methyl comparison is not provided, the study highlights the importance of the side chain in determining antifungal potency.
Visualization of Key Concepts
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
General Structure of N-Substituted Piperazinyl Triazoles
Caption: General chemical structure of N-substituted piperazinyl triazoles.
Conclusion
The substitution of a methyl group with an ethyl group on the piperazine ring of a triazole scaffold is a subtle yet potentially impactful modification. While the current body of literature does not offer a comprehensive, direct comparison, the available data suggests that this change can influence the biological activity of the resulting compound. The observed effects on anticancer and antibacterial potency are likely due to a combination of steric, lipophilic, and metabolic factors. Further focused structure-activity relationship studies directly comparing ethyl and methyl piperazinyl triazoles are warranted to provide a clearer understanding and to guide the rational design of future therapeutic agents based on this versatile scaffold.
References
-
Murty, M.S.R., Ram, K.R., Rao, B.R., Rao, R.V., Katiki, M.R., Rao, J.V., Pamanji, R., & Velatooru, L.R. (2014). Synthesis, characterization, and anticancer studies of S and N alkyl piperazine-substituted positional isomers of 1,2,4-triazole derivatives. Medicinal Chemistry Research, 23(4). Available at: [Link]
-
Wang, S., et al. (2015). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 20(10), 18632-18651. Available at: [Link]
-
Reddy, T.S., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Advances, 10(54), 32424-32439. Available at: [Link]
-
Zaharia, V., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 22(20), 10967. Available at: [Link]
-
Mermer, A., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 24(15), 2749. Available at: [Link]
-
Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: UV-Vis Absorption Characteristics of Aminotriazole Derivatives
Executive Summary
Context: 3-Amino-1,2,4-triazole (3-AT) and its derivatives are pivotal scaffolds in medicinal chemistry, acting as bio-isosteres for carboxylic acids and amides. While the parent compound exhibits negligible absorption in the near-UV/visible region, its functionalization—specifically via Schiff base formation or azo coupling—dramatically alters its electronic landscape.
Why This Matters: For drug development professionals, understanding these spectral shifts is not merely about characterization; it is a critical quality attribute (CQA) for assessing photostability , tautomeric equilibrium , and false-positive toxicity in photoclastogenicity assays.
This guide provides an objective comparison of 3-AT against its conjugated derivatives and isoelectronic analogs, supported by experimental protocols and spectral data.
Part 1: The Chromophore Landscape
The UV-Vis profile of aminotriazoles is defined by the extent of
Comparative Spectral Data
The following table contrasts the parent 3-AT with its key derivatives and common alternatives.
| Compound Class | Molar Absorptivity ( | Key Electronic Transition | Application Context | |
| 3-Amino-1,2,4-triazole (Parent) | 205 - 215 | Low ( | Baseline scaffold; transparent in near-UV. | |
| Aminotriazole Schiff Bases | 280 - 385 | High ( | Active pharmaceutical ingredients (APIs); metal sensors. | |
| Triazoline-3-thiones | 255 (sh), 290 | Medium ( | Thione-thiol tautomerism studies.[1] | |
| Imidazole (Alternative) | 207 - 210 | Low | Bio-isostere; lacks the N-N bond auxochromic effect. | |
| Benzotriazole (Alternative) | 258, 275 | Medium | Corrosion inhibition; UV stabilizer. |
Critical Insight for Drug Safety: The parent 3-AT absorbs poorly above 290 nm. In photoclastogenicity assays (toxicity under light), 3-AT often yields negative results unless derivatized. Conversely, highly conjugated Schiff bases absorbing >330 nm must be rigorously tested for phototoxicity.
Part 2: Structural Modifications & Spectral Logic
The shift in absorption maxima is not random; it follows a predictable "Red-Shift Cascade" based on structural modification.
The Conjugation Effect (Schiff Bases)
Reacting the exocyclic amine of 3-AT with aromatic aldehydes creates an azomethine linkage (-N=CH-).
-
Mechanism: The lone pair on the azomethine nitrogen participates in resonance with the triazole ring and the aromatic substituent.
-
Result: Bathochromic shift (Red shift) from ~210 nm to ~340 nm.
-
Solvatochromism: These derivatives show positive solvatochromism. In polar solvents (e.g., DMSO), the excited state is stabilized more than the ground state, further red-shifting the
.
Tautomerism (Thione vs. Thiol)
For mercapto-aminotriazoles, UV-Vis is the primary tool to distinguish tautomers.
-
Thione Form (C=S): Dominant in polar solvents (Ethanol/Water). Shows a distinct band ~290 nm.
-
Thiol Form (C-SH): Dominant in non-polar environments or high pH. The 290 nm band diminishes, leaving only the ring absorption ~250 nm.
Visualization: The Red-Shift Logic
Caption: Logical flow of structural modifications leading to bathochromic spectral shifts in aminotriazole derivatives.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to eliminate common artifacts such as solvent cut-off interference and concentration quenching.
Reagents & Equipment[2][3]
-
Solvent: HPLC-grade Methanol or Ethanol (Cut-off < 205 nm). Do not use Acetone or Toluene.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Matched Quartz cells (1 cm path length). Glass absorbs UV < 300 nm.
Step-by-Step Workflow
1. Baseline Correction (The Zeroing Step)
-
Fill both reference and sample cuvettes with pure solvent.
-
Run a baseline scan (200–800 nm).
-
Validation: Absorbance must be
A across the range.
2. Stock Solution Preparation
-
Weigh 10 mg of the aminotriazole derivative.
-
Dissolve in 100 mL solvent to create a
M stock. -
Sonicate for 10 minutes to ensure complete dissolution (aggregates scatter light, causing false baselines).
3. Dilution & Scanning
-
Prepare a working standard of
M (typically 1 mL stock + 99 mL solvent). -
Scan from 800 nm down to 200 nm.
-
Why scan high-to-low? Minimizes photodegradation of sensitive samples during setup.
4. pH-Dependent Study (Optional but Recommended)
-
Add 1 drop of 0.1 M HCl to the cuvette. Rescan.
-
Add 1 drop of 0.1 M NaOH to a fresh sample. Rescan.
-
Interpretation: A shift in
confirms the presence of ionizable protons (tautomeric shift).
Visualization: Experimental Workflow
Caption: Step-by-step UV-Vis characterization workflow ensuring data integrity and reproducibility.
References
-
SpectraBase. (2025).[1] 3-Amino-1,2,4-triazole UV-Vis Spectrum.[1][2][3][4][5] Wiley Science Solutions.
-
Bagihalli, G. B., et al. (2008). Synthesis, spectral characterization and biological activity of Schiff bases derived from 3-amino-1,2,4-triazole. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Popiołek, L. (2017). Structural characterization and biological evaluation of some novel 1,2,4-triazole derivatives. Journal of Molecular Structure.
-
Doan, P., et al. (2020). Photoclastogenicity of Aminotriazole Derivatives: Mechanisms and Assay Validity. Toxicological Sciences.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
